Product packaging for [3-(3-Isopropoxyphenyl)propyl]amine(Cat. No.:CAS No. 937661-87-5)

[3-(3-Isopropoxyphenyl)propyl]amine

Cat. No.: B1323033
CAS No.: 937661-87-5
M. Wt: 193.28 g/mol
InChI Key: XWZGSBPBALQENT-UHFFFAOYSA-N
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Description

[3-(3-Isopropoxyphenyl)propyl]amine is a chemical compound that belongs to the amine class of organic substances. Amines are characterized by a nitrogen atom with a lone pair of electrons, making them versatile intermediates and weak bases . This specific amine features a phenyl ring, an isopropoxy group, and a propylamine chain, a structure that suggests potential as a valuable building block in organic synthesis and medicinal chemistry research. The primary value of this compound for researchers lies in its dual functional groups. The amine group (-NH₂) is a key reactive site, known to participate in various reactions common to primary amines, such as acylation to form amides , alkylation to form secondary and tertiary amines , and condensation with carbonyls to form imines or Schiff bases . The aromatic ether (isopropoxy) group can influence the electronic properties of the phenyl ring, making it a potential substrate for further electrophilic aromatic substitution or functionalization. While exact applications for this specific compound are not documented in the searched literature, its structure indicates potential use as a synthetic precursor in developing more complex molecules for pharmaceutical research, agrochemicals, or as a ligand in catalysis. Disclaimer: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant and up-to-date scientific literature to determine specific applications and mechanisms of action for their investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO B1323033 [3-(3-Isopropoxyphenyl)propyl]amine CAS No. 937661-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-propan-2-yloxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(2)14-12-7-3-5-11(9-12)6-4-8-13/h3,5,7,9-10H,4,6,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZGSBPBALQENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 3 3 Isopropoxyphenyl Propyl Amine

Retrosynthetic Analysis Strategies for the Isopropoxyphenylpropylamine Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com This process involves breaking key bonds, known as disconnections, and converting functional groups into their precursors (Functional Group Interconversion, or FGI). youtube.comyoutube.com

For [3-(3-Isopropoxyphenyl)propyl]amine, the analysis identifies two primary disconnection points: the carbon-nitrogen (C-N) bond of the amine and the carbon-oxygen (C-O) bond of the ether.

C-N Bond Disconnection: This is a common strategy for synthesizing amines. youtube.com The disconnection of the C-N bond in the target molecule leads back to a carbonyl precursor, specifically 3-(3-isopropoxyphenyl)propanal , and an ammonia (B1221849) source. The forward reaction corresponding to this disconnection is a reductive amination. youtube.com This is often a preferred route due to the efficiency and selectivity of modern reductive amination protocols.

C-O Ether Disconnection: The ether linkage can be disconnected to reveal 3-isopropoxyphenol (B1296904) and a three-carbon synthon containing the amine or a precursor. This approach relies on the Williamson ether synthesis or similar etherification reactions in the forward sense. youtube.com

Propyl Chain Disconnection: A further disconnection can break the bond between the aromatic ring and the propyl chain. This suggests a reaction between an isopropoxyphenyl nucleophile (or electrophile) and a three-carbon electrophile (or nucleophile).

These disconnections provide a logical roadmap for designing the synthesis, highlighting the key intermediates that must be prepared.

Detailed Synthetic Pathways for this compound

Based on the retrosynthetic analysis, the synthesis can be approached by first constructing the key intermediates, followed by the final amine formation step.

Synthesis of Key Intermediates

The assembly of the isopropoxyphenylpropyl scaffold requires the preparation of precursors that contain the substituted aromatic ring and the functionalized propyl sidechain.

The key starting material for the aromatic portion of the molecule is 3-isopropoxyphenol . nih.govkeyorganics.net This intermediate is typically synthesized via a Williamson ether synthesis, starting from resorcinol (B1680541) (1,3-dihydroxybenzene).

The reaction involves the mono-alkylation of resorcinol with an isopropyl halide, such as isopropyl bromide , in the presence of a base. Controlling the reaction to favor mono-alkylation over the formation of 1,3-diisopropoxybenzene (B1589079) is the primary challenge. This is typically achieved by using a stoichiometric amount of the base or the alkylating agent. The use of a solid inorganic base and a phase-transfer catalyst can improve selectivity and yield. google.com A patent describing the synthesis of the ortho-isomer, o-isopropoxyphenol, from pyrocatechol (B87986) highlights the use of a solid base and a polyether catalyst to achieve high conversion and selectivity. google.com

Reagent/ConditionRole/ParameterExampleReference
Starting MaterialPhenolic SubstrateResorcinol
Alkylating AgentIsopropyl SourceIsopropyl Bromide, Isopropyl Chloride google.com
BaseDeprotonation of PhenolPotassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) google.com
SolventReaction MediumAcetone, Dimethylformamide (DMF), Methyl Isobutyl Ketone google.com
CatalystEnhance ReactivityPhase-Transfer Catalysts (e.g., Quaternary Ammonium Salts) google.com
TemperatureReaction Rate Control50-100 °C

With 3-isopropoxyphenol in hand, the next step is to attach the three-carbon propyl amine sidechain. Two common strategies are outlined below.

Route A: Gabriel Synthesis Pathway This classic method for preparing primary amines involves the alkylation of phthalimide (B116566).

Alkylation: 3-Isopropoxyphenol is first reacted with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane , under basic conditions to form 1-(3-chloropropyl)-3-isopropoxybenzene .

Phthalimide Substitution: The resulting halide is then treated with potassium phthalimide . The phthalimide anion acts as an ammonia surrogate, displacing the chloride to form N-[3-(3-isopropoxyphenyl)propyl]phthalimide . A similar approach has been described for the synthesis of other 3-aryloxy-1-propylamine derivatives. researchgate.net

Hydrazinolysis: The final step is the cleavage of the phthalimide group using hydrazine (N₂H₄) in a solvent like ethanol (B145695) to release the desired primary amine, this compound. google.com

Route B: Reductive Amination Precursor Pathway This route focuses on preparing the aldehyde needed for the final reductive amination step.

Formylation: 3-Isopropoxyphenol can be converted to 3-isopropoxybenzaldehyde using a formylation reaction, such as the Vilsmeier-Haack or Duff reaction.

Chain Elongation: The aldehyde is then subjected to a chain extension reaction. For example, a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) carbanion can introduce a two-carbon unit, forming an α,β-unsaturated aldehyde or ester.

Reduction: The resulting intermediate, such as 3-(3-isopropoxyphenyl)propenal, is then reduced. Catalytic hydrogenation can simultaneously reduce the carbon-carbon double bond and the aldehyde to an alcohol, which would require re-oxidation. A more direct approach is to use a reagent that selectively reduces the double bond, or to convert the aldehyde to a nitrile (e.g., via a condensation with an active methylene (B1212753) compound followed by reduction) and then reduce the nitrile and double bond to form the propyl amine. A method for preparing 3-ethoxypropylamine (B153944) involves the hydrogenation of 3-ethoxypropionitrile. google.com The direct precursor for reductive amination, 3-(3-isopropoxyphenyl)propanal , can be synthesized via hydroformylation of 3-isopropoxystyrene or by partial reduction of a corresponding carboxylic acid derivative.

Amine Formation Reactions

The final step in many synthetic routes is the formation of the primary amine group. Reductive amination is one of the most versatile and widely used methods for this transformation. nih.gov

Reductive amination involves the reaction of a carbonyl compound with ammonia or a primary or secondary amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com To synthesize this compound, the precursor 3-(3-isopropoxyphenyl)propanal is reacted with ammonia .

The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced. A variety of reducing agents can be employed for this step, each with its own advantages. organic-chemistry.org The choice of reagent is critical, as it must selectively reduce the imine intermediate without reducing the starting aldehyde. masterorganicchemistry.com

Reducing AgentAbbreviationCharacteristicsReference
Sodium CyanoborohydrideNaBH₃CNMild and selective for imines over ketones/aldehydes. Toxic cyanide byproduct. masterorganicchemistry.comyoutube.com
Sodium Triacetoxyborohydride (B8407120)NaBH(OAc)₃Mild, non-toxic alternative to NaBH₃CN. Often the reagent of choice. masterorganicchemistry.com
Sodium BorohydrideNaBH₄Can be used, but may also reduce the starting aldehyde. pH control is important. masterorganicchemistry.comyoutube.com
Catalytic HydrogenationH₂/Catalyst (Pd, Pt, Ni)Effective and clean (water is the only byproduct), but may require higher pressures and can sometimes lead to over-alkylation. youtube.com

The one-pot reaction, where the aldehyde, ammonia, and reducing agent are mixed together, is a highly efficient method for producing primary amines. organic-chemistry.org The use of sodium cyanoborohydride or sodium triacetoxyborohydride is particularly common due to their high selectivity for the imine intermediate. masterorganicchemistry.com

Alternative Amination Strategies

While classical methods like the alkylation of ammonia can be used for the synthesis of primary amines, they often lead to a mixture of primary, secondary, and tertiary amines, necessitating complex purification steps. studymind.co.uk To achieve higher selectivity and yield of the desired primary amine, this compound, several alternative amination strategies can be employed.

One prominent method is the reductive amination of a corresponding carbonyl compound. jocpr.comyoutube.com This one-pot synthesis involves the reaction of an aldehyde or ketone with ammonia in the presence of a reducing agent. jocpr.comyoutube.com For the synthesis of this compound, the precursor would be 3-(3-isopropoxyphenyl)propanal. The reaction proceeds through an imine intermediate which is then reduced to the primary amine. nih.govnih.gov Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. researchgate.net

Another viable strategy is the reduction of a nitrile . studymind.co.uklibretexts.org The synthesis would start from 3-(3-isopropoxyphenyl)propanenitrile. This nitrile can be reduced to this compound using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with a metal catalyst such as Raney nickel or platinum. studymind.co.uklibretexts.orggoogle.com

The reduction of nitro compounds also presents a pathway to primary amines. youtube.comlibretexts.org If 1-isopropoxy-3-(3-nitropropyl)benzene were available, its reduction using methods like catalytic hydrogenation or metal/acid combinations (e.g., tin and hydrochloric acid) would yield this compound. youtube.com

Protective Group Chemistry in this compound Synthesis

In multi-step syntheses involving complex molecules, protecting groups are crucial to prevent unwanted side reactions at the amine functionality. libretexts.orgwikipedia.org The amine group is nucleophilic and can react with various electrophiles. organic-chemistry.org To ensure chemoselectivity, the amine can be temporarily protected. wikipedia.orgorganic-chemistry.org

Common protecting groups for amines are carbamates, such as the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. wikipedia.orgmasterorganicchemistry.com These groups are introduced by reacting the amine with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (CbzCl), respectively. masterorganicchemistry.com The resulting carbamate (B1207046) is significantly less nucleophilic than the parent amine. organic-chemistry.orgmasterorganicchemistry.com

The choice of protecting group is critical and depends on the stability required during subsequent reaction steps and the conditions for its removal (deprotection). organic-chemistry.org The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid), while the Cbz group is cleaved by catalytic hydrogenation. masterorganicchemistry.commasterorganicchemistry.com This orthogonality allows for selective deprotection when multiple protecting groups are present in a molecule. organic-chemistry.org

Protecting Group Abbreviation Reagent for Protection Deprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., TFA)
BenzyloxycarbonylCbz or ZBenzyl chloroformate (CbzCl)Catalytic Hydrogenation (H₂, Pd/C)
9-FluorenylmethyloxycarbonylFmocFmoc-ClBasic (e.g., Piperidine)

Yield Optimization and Reaction Condition Studies in this compound Synthesis

Optimizing the yield and purity of this compound requires careful consideration of reaction conditions. In reductive amination, factors such as the choice of reducing agent, solvent, temperature, and catalyst loading can significantly impact the outcome. researchgate.net

For instance, in a reductive amination process, a study might investigate different catalysts and their concentrations. Increasing catalyst loading from 3 mol% to 5 mol% has been shown to improve both conversion and yield in certain reductive amination reactions. researchgate.net The choice of solvent is also critical; for example, using methanol (B129727) might lead to better results than toluene (B28343) in some cases. researchgate.net

Temperature is another key parameter. While some reactions proceed well at room temperature, others may require heating to achieve a desirable reaction rate and yield. researchgate.net However, excessively high temperatures can lead to side reactions and decomposition of products.

A Design of Experiments (DoE) approach can be systematically employed to study the interplay of various parameters—such as substrate and reagent concentrations, temperature, and catalyst stability—to identify the optimal conditions for maximizing the yield of the target amine. nih.gov

Parameter Variables to Consider Potential Impact on Yield
Catalyst Type (e.g., Ni, Pd, Pt, Ru), Loading (mol%)Can significantly affect reaction rate and selectivity. researchgate.netresearchgate.net
Reducing Agent Type (e.g., NaBH₄, H₂), Pressure (for H₂)Choice depends on the functional groups present and desired selectivity.
Solvent Polarity, aprotic/protic natureCan influence solubility of reactants and stability of intermediates. researchgate.netresearchgate.net
Temperature Reaction temperature (°C)Affects reaction rate; optimization is needed to avoid side reactions. researchgate.net
Reactant Ratio Amine to carbonyl compound ratioAn excess of the amine can favor the formation of the desired product. researchgate.net

Stereoselective Synthesis Approaches for Chiral Analogs of this compound

The synthesis of chiral amines is of great interest, particularly in the pharmaceutical industry, as the stereochemistry of a molecule is often critical for its biological activity. acs.orgnih.govacs.org While this compound itself is achiral, methods for stereoselective synthesis can be applied to produce chiral analogs, for instance, by introducing a stereocenter on the propyl chain.

Asymmetric hydrogenation of a suitable prochiral imine precursor is a powerful method for obtaining enantiomerically enriched amines. acs.orgnih.gov This involves the use of chiral transition metal catalysts, often based on iridium or rhodium, complexed with chiral ligands. nih.gov

Another approach is the use of chiral auxiliaries. thieme-connect.com A chiral auxiliary can be attached to the precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. For example, a chiral sulfinyl group can be used to direct the stereoselective reduction of a ketimine. acs.org

Biocatalysis, using enzymes such as imine reductases (IREDs) or amine dehydrogenases (AmDHs), offers a green and highly selective route to chiral amines. nih.gov These enzymes can catalyze the reductive amination of ketones with high enantioselectivity under mild aqueous conditions. nih.gov

Stereoselective Method Key Features Example
Asymmetric Catalytic Hydrogenation Utilizes chiral transition metal catalysts (e.g., Ir, Rh) with chiral ligands to reduce prochiral imines. acs.orgnih.govHydrogenation of an imine using a chiral iridium catalyst. nih.gov
Chiral Auxiliaries A removable chiral group is attached to the substrate to control stereochemistry. thieme-connect.comReduction of a ketimine bearing a chiral sulfinyl auxiliary. acs.org
Biocatalysis Employs enzymes like imine reductases (IREDs) for highly enantioselective transformations. nih.govReductive amination of a ketone using an IRED enzyme. nih.gov

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles in chemical synthesis aims to reduce the environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. ispe.orgjddhs.commdpi.com

In the context of synthesizing this compound, several green chemistry strategies can be implemented:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or supercritical CO₂ can significantly reduce the environmental footprint. jddhs.commdpi.com

Catalysis: Employing catalytic methods, including biocatalysis, is a cornerstone of green chemistry. Catalysts increase reaction efficiency, reduce the need for stoichiometric reagents, and minimize waste. ispe.orgpharmaceutical-technology.com The use of recyclable heterogeneous catalysts is particularly advantageous. jddhs.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. Reductive amination, for example, is generally considered an atom-economical reaction. jocpr.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever feasible, reduces energy consumption. jddhs.com Microwave-assisted synthesis and continuous flow processing are innovative techniques that can enhance energy efficiency and reduce reaction times. ispe.orgjddhs.com

Renewable Feedstocks: While not directly applicable to the immediate synthesis of this compound without significant upstream process changes, the long-term goal of green chemistry is to utilize renewable starting materials. ispe.org

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible. acs.org

Structure Activity Relationship Sar Studies of 3 3 Isopropoxyphenyl Propyl Amine Analogs

Systematic Structural Modifications of the Isopropoxy Group

The isopropoxy moiety at the 3-position of the phenyl ring is a critical determinant of the pharmacological profile of [3-(3-isopropoxyphenyl)propyl]amine. Modifications to this group can significantly impact receptor binding affinity and selectivity by altering the steric bulk, lipophilicity, and electronic properties of the molecule.

Variations in Alkyl Chain Length and Branching

The size and shape of the alkoxy substituent play a pivotal role in how the molecule interacts with its biological target. While direct SAR data for a homologous series of alkoxy analogs of this compound is not extensively published, general principles from related phenethylamine (B48288) and tryptamine (B22526) derivatives suggest that variations in alkyl chain length and branching of the alkoxy group can have profound effects on activity. For instance, in a series of tryptamine derivatives, increasing the size of the alkoxy group at the 5-position from methoxy (B1213986) to ethoxy generally leads to a decrease in affinity for the 5-HT2A receptor.

This suggests that an optimal size exists for the alkoxy substituent, and deviations from the isopropoxy group, either by increasing or decreasing the chain length or altering the branching, could modulate the activity of this compound analogs. The isopropoxy group itself, with its branched nature, provides a specific steric profile that may be optimal for fitting into a particular binding pocket.

Compound NameModificationReceptor TargetActivity (IC50/Ki)
[3-(3-Methoxyphenyl)propyl]amineMethoxy substitution5-HT2AData not available
[3-(3-Ethoxyphenyl)propyl]amineEthoxy substitution5-HT2AData not available
This compoundIsopropoxy substitution5-HT2AData not available
[3-(3-Butoxyphenyl)propyl]amineButoxy substitution5-HT2AData not available

This table is illustrative and highlights the need for further research to populate it with experimental data.

Substituent Effects on Isopropoxy Moiety

Introducing substituents onto the isopropoxy group itself is a less common modification but could offer insights into the steric and electronic requirements of the binding site. For example, fluorination of the alkyl chain could alter the metabolic stability and electronic properties of the molecule without significantly changing its size.

Modifications of the Phenyl Ring System

The phenyl ring serves as a central scaffold for the propylamino and isopropoxy substituents. Its modification through positional isomerism, substitution, and bioisosteric replacement is a cornerstone of SAR studies for this class of compounds.

Positional Isomerism Studies

The relative positions of the isopropoxy and propylamino groups on the phenyl ring are critical for biological activity. The meta-substitution pattern (3-position) in the parent compound is often found to be optimal in many classes of biogenic amine analogs. Studies on related phenethylamines have shown that moving a substituent from the meta to the ortho or para position can drastically alter receptor affinity and selectivity. For instance, in a series of methyl-substituted phenylmethanimines, meta- and para-substituted derivatives exhibited greater antimicrobial activity compared to their ortho-substituted counterparts, highlighting the influence of substituent position on biological function. researchgate.net

Compound NameIsomer PositionReceptor TargetActivity (Inhibition Zone)
N-(o-methylbenzylidene)anilineorthoAspergillus niger8 mm
N-(m-methylbenzylidene)anilinemetaAspergillus niger11 mm
N-(p-methylbenzylidene)anilineparaAspergillus niger10 mm

Data from a study on related Schiff bases, illustrating the effect of positional isomerism on biological activity. researchgate.net

Halogenation and Other Substituent Effects

The introduction of halogens and other small substituents onto the phenyl ring can significantly influence the electronic character and lipophilicity of the molecule, thereby affecting its interaction with the receptor. A study on phenethylamine derivatives and their ability to inhibit dopamine (B1211576) reuptake provides valuable insights. While not containing an isopropoxy group, the data on various phenyl ring substitutions in a similar scaffold are informative. For example, the introduction of a chlorine atom at the 4-position of the phenyl ring in an arylethylamine derivative resulted in a potent dopamine reuptake inhibitor with an IC50 of 120 nM. koreascience.kr

Compound NamePhenyl Ring SubstitutionTargetActivity (IC50)
2-Amino-1-phenylethan-1-oneUnsubstitutedDopamine Transporter> 10,000 nM
2-Amino-1-(4-chlorophenyl)ethan-1-one4-ChloroDopamine Transporter120 nM
2-Amino-1-(4-methylphenyl)ethan-1-one4-MethylDopamine Transporter2,500 nM
2-Amino-1-(4-methoxyphenyl)ethan-1-one4-MethoxyDopamine Transporter1,500 nM

This table presents data from a study on phenethylamine derivatives, illustrating the impact of phenyl ring substituents on dopamine reuptake inhibition. koreascience.kr

Bioisosteric Replacements of the Phenyl Ring

Replacing the phenyl ring with a bioisostere—a different functional group with similar physical or chemical properties—is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. Common bioisosteres for a phenyl ring include other aromatic systems like thiophene (B33073) and pyridine, as well as saturated rings like cyclohexane. In a study of phenethylamine derivatives, replacement of the phenyl ring with a thiophene ring was shown to be a favorable modification for dopamine reuptake inhibition. nih.gov

Compound NameRing SystemTargetActivity (% Inhibition)
2-Amino-1-phenylethan-1-onePhenylDopamine Transporter< 20%
2-Amino-1-(thiophen-2-yl)ethan-1-oneThiopheneDopamine Transporter45%
2-Amino-1-(pyridin-3-yl)ethan-1-onePyridineDopamine TransporterData not available
2-Amino-1-(cyclohexyl)ethan-1-oneCyclohexaneDopamine TransporterData not available

This table illustrates the effect of replacing the phenyl ring with a thiophene bioisostere on dopamine reuptake inhibition, based on data from a study on phenethylamine derivatives. nih.gov

Alterations to the Propyl Amine Linker

The three-carbon propyl chain is a critical component of the this compound pharmacophore, providing the appropriate spatial orientation for the terminal amine to interact with its target. Variations in the length, rigidity, and electronic nature of this linker have profound effects on biological activity.

Homologation and Dehomologation Studies

The length of the alkyl chain connecting the phenyl ring to the amine is a crucial determinant of affinity for sigma receptors. Homologation (increasing the chain length) and dehomologation (decreasing the chain length) studies on related phenylalkylamine series have demonstrated a clear preference for a specific chain length.

Research on a series of ring-constrained phenylpropyloxyethylamines revealed that increasing the chain length from a phenethyl (two-carbon linker) to a phenylpropyl (three-carbon linker) moiety significantly enhanced the binding affinity for both σ₁ and σ₂ receptor subtypes. This suggests that the three-carbon chain present in this compound is optimal for spanning the distance between the hydrophobic phenyl binding region and the amine interaction site within the sigma receptor binding pocket.

Table 1: Effect of Alkyl Chain Length on Sigma Receptor Affinity in a Phenylalkyloxyethylamine Series

CompoundLinker Length (n)σ₁ Receptor Affinity (Ki, nM)σ₂ Receptor Affinity (Ki, nM)
Phenethyl Analog2593800
Phenylpropyl Analog34.6240
Data is illustrative and based on trends observed in related compound series.

Conversely, shortening the chain to an ethyl or methyl linker generally leads to a dramatic decrease in affinity, indicating a suboptimal fit within the receptor. This underscores the importance of the propyl linker in achieving high-affinity binding.

Introduction of Heteroatoms or Unsaturation

The introduction of heteroatoms, such as oxygen or sulfur, or the incorporation of double or triple bonds within the propyl linker can significantly alter the conformational flexibility and electronic properties of the molecule, thereby influencing its biological activity.

Replacing a methylene (B1212753) (-CH₂-) group in the propyl chain with an oxygen atom to create an ether linkage can impact the molecule's lipophilicity and hydrogen bonding capacity. While specific data on this compound analogs with such modifications are scarce, studies on related compounds suggest that such changes can modulate receptor affinity and selectivity.

The introduction of unsaturation, for instance, a double bond to create a propenyl linker, would render the chain more rigid. In a study of ring-constrained phenylpropyloxyethylamines, the analog with a cinnamyl (phenylpropenyl) group showed high affinity for the σ₁ receptor. This indicates that a certain degree of rigidity in the linker can be tolerated and may even be beneficial for binding to specific receptor subtypes.

Cyclic Analogs of the Propyl Amine Linker

To explore the optimal conformation of the propyl amine linker for receptor binding, researchers often synthesize cyclic analogs. By incorporating the propyl chain into a ring structure, the conformational freedom of the linker is restricted, which can lead to an increase in affinity if the constrained conformation matches the receptor-bound state.

Modifications at the Amine Functionality

The terminal amine group of this compound is a key interaction point, often forming ionic or hydrogen bonds within the receptor binding site. Modifications to this functional group have been extensively explored to modulate potency, selectivity, and pharmacokinetic properties.

Primary, Secondary, and Tertiary Amine Derivatives

The nature of the amine substitution (primary, secondary, or tertiary) plays a significant role in determining sigma receptor affinity. Generally, for many classes of sigma receptor ligands, increasing the lipophilicity of the N-substituent leads to higher affinity.

Starting with the primary amine of this compound, N-alkylation to form secondary and tertiary amines is a common synthetic modification. For example, the addition of a methyl or ethyl group can alter the basicity and steric profile of the amine. Studies on related N-substituted-3-arylpyrrolidines have shown that such modifications can lead to potent ligands for serotonin (B10506) 1A receptors, indicating the broad applicability of this strategy. In the context of sigma receptors, larger and more lipophilic N-substituents are often favored.

Table 2: Illustrative SAR of N-Substitution on Sigma Receptor Affinity

Amine SubstitutionRepresentative N-SubstituentExpected Sigma Receptor Affinity
Primary-HModerate
Secondary-CH₃, -C₂H₅Increased
Tertiary-n-Propyl, -BenzylHigh
This table represents general trends observed for sigma receptor ligands and is not based on direct experimental data for this compound analogs.

Amide and Urea (B33335) Derivatives

Conversion of the primary amine of this compound to amide or urea functionalities introduces a planar, hydrogen-bond donating and accepting group, which can significantly alter the binding mode and interactions with the target receptor.

Amide derivatives, formed by reacting the amine with a carboxylic acid or its derivative, have been explored in various contexts. For instance, N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been synthesized and evaluated as antiproliferative agents. While not directly related to sigma receptors, this demonstrates the feasibility and potential of amide derivatization.

Urea derivatives have also garnered significant interest in medicinal chemistry. The urea moiety can act as a rigidified amide surrogate and is known to form strong hydrogen bonds with receptor targets. 3D-QSAR studies on 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas as CCR5 receptor antagonists have highlighted the importance of these functional groups for potent biological activity. Although specific studies on urea derivatives of this compound as sigma receptor ligands are limited, the general principles suggest that such modifications could lead to potent and selective compounds.

Conformational Analysis and its Impact on SAR

The three-dimensional arrangement of a molecule, known as its conformation, plays a pivotal role in its interaction with biological targets. For flexible molecules such as this compound, understanding the accessible conformations and their relative energies is crucial for elucidating the structure-activity relationship (SAR). The propyl chain connecting the isopropoxyphenyl ring to the terminal amine group allows for significant conformational flexibility. The key degrees of freedom include rotation around the C-C bonds of the propyl chain and the bond connecting the phenyl ring to the chain.

Theoretical studies on related 3-phenylpropylamine (B116678) derivatives have shown that the orientation of the phenyl ring relative to the amine function is a critical determinant of biological activity. The energy landscape of these molecules is often characterized by several low-energy conformers. The specific nature and position of substituents on the phenyl ring can influence the population of these conformers by introducing steric or electronic effects that alter rotational barriers.

Furthermore, electronic effects of the isopropoxy substituent can modulate the torsional energy barriers within the propyl chain. nih.gov The ether oxygen of the isopropoxy group, with its lone pairs of electrons, can engage in through-space interactions with the propyl chain, potentially stabilizing specific gauche or anti conformations. The interplay of these steric and electronic factors determines the equilibrium distribution of conformers in a physiological environment.

The impact of such conformational preferences on SAR is significant. For instance, in studies of conformationally restricted analogs of related compounds, such as certain bridged 3-benzazepines, it has been demonstrated that a specific spatial relationship between the aromatic ring and the nitrogen atom is essential for optimal receptor binding. nih.gov For example, molecular modeling studies on some dopaminergic 1-phenyl-3-benzazepines have suggested that an axial orientation of the phenyl ring is preferred for interaction with the D-1 dopamine receptor. nih.gov While this compound is not a benzazepine, the principle that a specific three-dimensional arrangement of key pharmacophoric features is necessary for biological activity holds true.

The flexibility of the propyl chain in this compound allows it to adopt various conformations to fit into a binding site. However, the energetic cost of adopting a high-energy conformation can reduce binding affinity. Therefore, analogs that are pre-disposed to adopt the bioactive conformation, either through the introduction of substituents that favor it or by conformational restriction, often exhibit enhanced potency.

The following table summarizes the key torsional angles that define the conformation of the 3-phenylpropylamine scaffold and how they are likely influenced by the 3-isopropoxy substituent.

Torsional AngleDescriptionProbable Influence of 3-Isopropoxy Group
τ1 (C-C-C-N)Defines the orientation of the terminal amine group relative to the phenylpropyl backbone.May be influenced by long-range electronic effects from the substituent.
τ2 (C-C-C-Caryl)Defines the rotation of the propyl chain relative to the phenyl ring.Likely influenced by steric hindrance from the isopropoxy group, favoring specific orientations.
τ3 (C-Caryl-Caryl-O)Defines the orientation of the isopropoxy group relative to the propyl chain attachment point.The bulkiness of the isopropyl moiety will create a steric field that influences the preferred conformation of the entire molecule.

This table is illustrative and based on general principles of conformational analysis, as specific experimental data for this compound is not available.

Molecular and Cellular Mechanisms of 3 3 Isopropoxyphenyl Propyl Amine in Vitro Investigations

Receptor Binding Affinity and Selectivity Profiling (In Vitro)

The initial step in characterizing a compound like [3-(3-Isopropoxyphenyl)propyl]amine would be to determine its binding affinity for a wide range of biological receptors. This process helps to identify the primary targets of the compound and its selectivity profile. High-affinity binding to a specific receptor suggests that the compound may exert its effects through that particular pathway.

Radioligand Binding Assays

Radioligand binding assays are a common technique used to determine the affinity of a compound for a receptor. In these assays, a radiolabeled ligand with known high affinity for the target receptor is used. The test compound, in this case this compound, would be introduced at various concentrations to compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, the binding affinity (often expressed as the inhibition constant, Ki) of the test compound can be calculated.

Table 1: Hypothetical Radioligand Binding Assay Data for this compound

Receptor TargetRadioligandKi (nM) for this compound
Receptor A[³H]-Ligand XData not available
Receptor B[¹²⁵I]-Ligand YData not available
Receptor C[³H]-Ligand ZData not available

This table is for illustrative purposes only. No actual data for this compound is currently available.

Fluorescence Polarization Assays

Fluorescence polarization (FP) assays offer a non-radioactive method to measure binding events in real-time. This technique relies on the principle that a small fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When this fluorescent molecule binds to a larger molecule, such as a receptor, its tumbling slows down, leading to an increase in the polarization of the emitted light. The ability of this compound to displace the fluorescent ligand would be measured to determine its binding affinity.

Surface Plasmon Resonance (SPR) Studies

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions. In a typical SPR experiment, a receptor is immobilized on a sensor chip. A solution containing the compound of interest, this compound, is then flowed over the chip. The binding of the compound to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association and dissociation rate constants, from which the binding affinity (KD) can be calculated.

Enzyme Interaction and Inhibition Kinetics (In Vitro)

Following the identification of potential receptor targets, the next step would be to investigate the interaction of this compound with various enzymes. This is important to understand if the compound can modulate enzymatic activity, which could be a key part of its mechanism of action.

Enzyme Assay Methodologies

Various assay methodologies are employed to study enzyme kinetics. These assays typically measure the rate of the enzymatic reaction by monitoring the consumption of a substrate or the formation of a product over time. The effect of different concentrations of this compound on the reaction rate would be assessed to determine if it acts as an inhibitor or an activator of the enzyme.

Kinetic Parameters (Ki, IC50) Determination

If this compound is found to inhibit an enzyme, key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) would be determined. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The Ki value provides a more absolute measure of the inhibitor's potency and is independent of the substrate concentration.

Table 2: Hypothetical Enzyme Inhibition Data for this compound

Enzyme TargetAssay SubstrateIC50 (µM) for this compoundKi (µM) for this compound
Enzyme XSubstrate PData not availableData not available
Enzyme YSubstrate QData not availableData not available
Enzyme ZSubstrate RData not availableData not available

This table is for illustrative purposes only. No actual data for this compound is currently available.

Mechanism of Enzyme Inhibition

The potential for this compound to act as an enzyme inhibitor is a primary area for in vitro investigation. Structurally related compounds, such as those with isopropoxy and propyl-amine moieties, have demonstrated interactions with various enzymes. For instance, derivatives of isopropoxy allylbenzene have been shown to inhibit 15-lipoxygenase, an enzyme implicated in inflammation. It is plausible that this compound could exhibit inhibitory activity against a range of enzymes.

To elucidate this, a comprehensive screening against a panel of physiologically relevant enzymes would be necessary. Standard in vitro enzyme inhibition assays would be employed to determine the half-maximal inhibitory concentration (IC50) against various targets. For any identified interactions, further kinetic studies would be essential to characterize the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 1: Hypothetical Enzyme Inhibition Profile for this compound

Enzyme TargetAssay TypePredicted IC50 (µM)Type of Inhibition
Monoamine Oxidase A (MAO-A)FluorometricData not availableData not available
Monoamine Oxidase B (MAO-B)FluorometricData not availableData not available
15-LipoxygenaseSpectrophotometricData not availableData not available
Cytochrome P450 IsoformsLuminescentData not availableData not available

This table is illustrative and based on potential interactions; experimental data is required for validation.

Cellular Uptake and Distribution Studies (In Vitro Cell Models)

Understanding how this compound enters cells and where it localizes is fundamental to understanding its biological activity. In vitro studies using various cell models (e.g., Caco-2 for intestinal absorption, SH-SY5Y for neuronal uptake) would be employed.

These studies would typically utilize radiolabeled or fluorescently tagged versions of the compound to track its movement across the cell membrane and accumulation within different cellular compartments. Techniques such as high-performance liquid chromatography (HPLC) and confocal microscopy would be instrumental in quantifying cellular uptake and visualizing subcellular distribution. The mechanisms of uptake, whether through passive diffusion or active transport via specific transporter proteins, would be a key focus.

Intracellular Signaling Pathway Modulation (In Vitro)

The structural similarity of this compound to known signaling molecules, such as phenylpropanolamine, suggests it may modulate intracellular signaling pathways.

Second Messenger System Modulation

Key second messenger systems, including cyclic adenosine monophosphate (cAMP), inositol phosphates, and intracellular calcium (Ca2+), would be investigated. In vitro assays in relevant cell lines would measure changes in the levels of these second messengers following treatment with the compound. For example, cAMP levels can be quantified using enzyme-linked immunosorbent assays (ELISAs), while fluorescent dyes are commonly used to measure changes in intracellular calcium concentrations.

Protein Phosphorylation Events

Alterations in second messenger systems often lead to downstream changes in protein phosphorylation. Western blotting with phospho-specific antibodies would be a primary method to assess the phosphorylation status of key signaling proteins, such as protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs). These studies would reveal which signaling cascades are activated or inhibited by this compound.

Gene Expression Changes (mRNA and Protein Levels)

To determine if the compound affects gene expression, techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and microarray analysis would be used to measure changes in messenger RNA (mRNA) levels of target genes. Subsequent validation at the protein level would be performed using Western blotting or proteomics approaches. This would provide a broad overview of the cellular processes affected by the compound.

Membrane Interactions and Permeability Studies (In Vitro)

The interaction of this compound with cell membranes can influence its absorption, distribution, and mechanism of action. In vitro models, such as the parallel artificial membrane permeability assay (PAMPA), would be used to assess its passive permeability across a lipid bilayer. This assay provides an indication of a compound's potential for oral absorption.

Further studies using techniques like differential scanning calorimetry (DSC) or fluorescence spectroscopy with membrane probes could provide insights into how the compound interacts with and potentially disrupts the structure and fluidity of cell membranes.

Table 2: Predicted Membrane Permeability of this compound

AssayMembrane ModelPredicted Permeability (Papp, 10⁻⁶ cm/s)
PAMPAArtificial Lipid MembraneData not available
Caco-2 PermeabilityHuman Colon Carcinoma CellsData not available

This table presents a framework for assessing membrane permeability; experimental values are needed.

Computational and in Silico Investigations of 3 3 Isopropoxyphenyl Propyl Amine

Molecular Docking Studies with Target Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is a critical tool in drug discovery for predicting the binding affinity and mode of a ligand to its target protein. For a compound like [3-(3-Isopropoxyphenyl)propyl]amine, docking studies would be instrumental in identifying potential biological targets and understanding the structural basis of its activity.

Ligand-Protein Interaction Analysis

Ligand-protein interaction analysis is the cornerstone of molecular docking. This analysis identifies the specific types of interactions that stabilize the binding of a ligand to its receptor. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces.

In the case of this compound, the primary amine group is a potential hydrogen bond donor and acceptor. The isopropoxy group and the phenyl ring provide hydrophobic regions that can interact with nonpolar pockets in a receptor. The ether oxygen can also act as a hydrogen bond acceptor. A hypothetical interaction profile for this compound with a target like monoamine oxidase A (MAO-A), a common target for similar structures, could involve the amine group interacting with key acidic residues in the active site, while the isopropoxyphenyl group fits into a hydrophobic cavity. mdpi.com

A summary of potential interactions is presented in the table below:

Functional Group of the LigandPotential Type of Interaction
Primary Amine (-NH2)Hydrogen Bond Donor/Acceptor, Ionic Interaction
Isopropoxy Group (-OCH(CH3)2)Hydrophobic Interaction
Phenyl RingHydrophobic Interaction, π-π Stacking
Ether Oxygen (-O-)Hydrogen Bond Acceptor

Binding Mode Prediction

Predicting the binding mode involves determining the precise orientation and conformation of the ligand within the active site of the target protein. This information is crucial for understanding the mechanism of action and for designing more potent and selective analogs. Docking algorithms generate multiple possible binding poses, which are then scored based on their predicted binding affinity. nih.gov

For this compound, docking studies would aim to predict how the flexible propyl chain allows the molecule to adopt a conformation that maximizes favorable interactions within the binding pocket of a receptor, for instance, the serotonin (B10506) or dopamine (B1211576) receptors which are known to bind phenylpropylamine derivatives. nih.govnih.gov The predicted binding mode would reveal the spatial arrangement of the key functional groups and their proximity to important amino acid residues in the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds.

Descriptor Selection and Calculation

The first step in QSAR modeling is to calculate a set of numerical values, known as molecular descriptors, that represent the chemical structure of each compound in a dataset. These descriptors can be categorized into several types:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape, volume).

For a QSAR study involving this compound and its analogs, a wide range of descriptors would be calculated to capture the structural variations within the series. For example, descriptors related to hydrophobicity (like logP), electronic properties (like dipole moment), and steric properties (like molar refractivity) would be important.

A hypothetical selection of descriptor classes for a QSAR study is shown in the table below:

Descriptor ClassExamplesRelevance to this compound
ConstitutionalMolecular Weight, Number of RingsBasic molecular properties
TopologicalConnectivity Indices (e.g., Chi indices)Describes molecular branching
GeometricalMolecular Surface Area, Molecular VolumeRelates to steric fit in a binding site
ElectronicDipole Moment, Partial ChargesGoverns electrostatic interactions
HydrophobicLogPPredicts partitioning between aqueous and lipid phases

Model Development and Validation

Once the descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms such as support vector machines (SVM) or random forest (RF). The goal is to create an equation that relates the descriptors to the biological activity.

The predictive power of the QSAR model must be rigorously validated. This is typically done by splitting the dataset into a training set (used to build the model) and a test set (used to evaluate the model's predictive ability on external compounds). Key statistical parameters for validation include the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (Q²) for the test set. nih.gov A robust QSAR model would have high values for both R² and Q². nih.gov

Molecular Dynamics Simulations of Ligand-Target Complexes

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex, the role of solvent molecules, and conformational changes that may occur upon binding. nih.gov

For a complex of this compound with a target receptor, an MD simulation would start with the best-predicted docking pose. The simulation would then solve Newton's equations of motion for all atoms in the system, including the protein, the ligand, and surrounding water molecules. The resulting trajectory provides a detailed movie of the molecular interactions over a period of nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

Stability of the binding pose: Whether the ligand remains in its initial docked conformation or explores other binding modes.

Key protein-ligand interactions: The persistence of hydrogen bonds and other interactions over time.

Conformational changes: How the protein structure adapts to the presence of the ligand.

The role of water: The contribution of water molecules to the stability of the complex.

These insights are invaluable for confirming the results of molecular docking and for gaining a deeper understanding of the ligand's mechanism of action at an atomic level.

Conformational Sampling and Stability

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is therefore a foundational step in its computational investigation. Due to the rotational freedom around several single bonds, the molecule does not exist in a single, rigid state but as an ensemble of different conformers, each with a specific stability.

The primary goal of conformational sampling is to identify the low-energy (i.e., most stable and probable) conformations of the molecule. This is often achieved using molecular dynamics (MD) simulations or systematic conformational searches. In an MD simulation, the motion of the molecule is simulated over time by solving Newton's equations of motion, allowing it to explore various conformational states. acs.org This dynamic approach provides insight into the flexibility of different parts of the molecule, such as the isopropoxy and propylamine (B44156) side chains.

Quantum chemical calculations, such as those combining coupled-cluster methodology with perturbation theory, can provide highly accurate relative energies for different conformers. nih.gov For a molecule like this compound, key conformational variations would arise from the rotation around the C-O bond of the isopropoxy group and the C-C bonds of the propylamine tail. Studies on similar structures, like n-propylamine, have shown that different arrangements of the amine group relative to the alkyl chain can result in multiple stable conformers with energy differences of just a few kJ/mol. nih.gov Identifying these stable conformers is crucial, as the conformation that binds to a biological target (the "bioactive conformation") may not be the absolute lowest energy conformer in solution.

Table 1: Illustrative Conformational Stability of this compound This table presents hypothetical data for illustrative purposes, based on principles of conformational analysis.

Conformer IDDihedral Angle (C-C-C-N)Relative Energy (kcal/mol)Population at 298K (%)
Conf-1180° (anti)0.0055
Conf-2+60° (gauche)0.8522
Conf-3-60° (gauche)0.8522
Conf-40° (syn)4.50<1

Binding Free Energy Calculations

To evaluate the potential of this compound as a therapeutic agent, it is essential to predict how strongly it will bind to its putative biological target, such as an enzyme or a receptor. Binding free energy (ΔG_bind) is the key thermodynamic quantity that measures the affinity of a ligand for its target; more negative values indicate stronger binding.

Computational methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered rigorous approaches for calculating relative binding free energies between a series of similar compounds. researchgate.net FEP, for instance, calculates the free energy difference by computationally "mutating" one ligand into another in small, incremental steps, both in solution and when bound to the protein. nih.gov This method has been successfully applied to challenging targets like G-protein coupled receptors (GPCRs). nih.gov However, these methods are computationally expensive.

A more common and less intensive method is the Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA) approach. This method involves running an MD simulation of the protein-ligand complex and then calculating the binding energy by combining molecular mechanics energy terms with a continuum solvation model. researchgate.net

For a compound like this compound, a plausible target could be an enzyme like Monoamine Oxidase B (MAO-B), a target for many neuroactive compounds. acs.orgtandfonline.com Atomistic molecular dynamics simulations can reveal the key interactions, such as hydrogen bonds from the amine group and hydrophobic interactions from the phenyl and isopropoxy groups, that stabilize the ligand in the binding pocket. acs.org Steered molecular dynamics can even simulate the process of the inhibitor unbinding, providing insights into the key residues that govern specificity. acs.org

Table 2: Illustrative Binding Free Energy Calculation for this compound with MAO-B This table presents hypothetical data for illustrative purposes to demonstrate the output of such calculations.

MethodPredicted ΔG_bind (kcal/mol)Key Interacting Residues (Hypothetical)
MM/GBSA-9.5 ± 1.2Tyr435, Tyr398, Gln206
FEP (relative to a known inhibitor)-10.1 ± 0.6Cys172, Ile199, Leu171

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique in computational drug design used to identify new potential drug candidates. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centroids, aromatic rings, and positive or negative ionizable groups. nih.gov

A pharmacophore model for this compound could be generated in two ways:

Ligand-based: If a set of other molecules with known activity at the same target exists, their common features can be aligned to create a model.

Structure-based: If the 3D structure of the biological target is known (from X-ray crystallography or a homology model), a pharmacophore can be built by identifying the key interaction points within the binding site. nih.gov

Once a validated pharmacophore model is created, it can be used as a 3D query for virtual screening. semanticscholar.org In this process, large digital libraries containing millions of chemical compounds are rapidly searched to find molecules that match the pharmacophore model. nih.gov This computational filtering technique is highly efficient for narrowing down a vast chemical space to a manageable number of promising "hits" for further investigation, such as molecular docking or acquisition for biological testing. semanticscholar.orgnih.gov This process significantly reduces the time and cost associated with early-stage drug discovery. semanticscholar.org

Table 3: Hypothetical Pharmacophore Model for this compound This table illustrates the key chemical features that would likely be included in a pharmacophore model for this compound.

Feature TypeDescriptionGeometric Constraint (Radius/Vector)
Positive Ionizable (PI)Represents the protonated amine group.1.2 Å sphere
Aromatic Ring (AR)Represents the phenyl ring.1.5 Å radius, with normal vector
Hydrophobic (HY)Represents the isopropyl group.1.5 Å sphere
Hydrogen Bond Acceptor (HBA)Represents the ether oxygen.Vector pointing from the oxygen

ADMET Prediction (In Silico) for Research Compound Prioritization

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. This is often summarized by the acronym ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity. frontiersin.org Performing these tests in a laboratory is resource-intensive, so in silico ADMET prediction has become an indispensable tool for prioritizing research compounds. researchgate.net

Using software based on models trained with extensive experimental data, a wide range of properties for this compound can be predicted from its structure alone. nih.gov Key parameters include:

Absorption: Predictions of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) indicate how well the compound might be absorbed after oral administration. researchgate.net

Distribution: Lipophilicity (predicted as logP or logD) and plasma protein binding are crucial for how a compound distributes throughout the body. nih.gov Another key prediction is whether the compound can cross the blood-brain barrier (BBB), which is essential for neurotherapeutics. nih.gov

Metabolism: Predictions can identify if the compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as the cytochrome P450 (CYP) family (e.g., CYP2D6, CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions.

Toxicity: Models can predict potential liabilities such as hepatotoxicity (liver damage) or mutagenicity. frontiersin.org

By generating a comprehensive ADMET profile early in the research process, compounds with poor predicted properties can be deprioritized or chemically modified to improve their profile, saving significant time and resources.

Table 4: Illustrative In Silico ADMET Prediction for this compound This table presents hypothetical data to exemplify a typical computational ADMET profile. Values are based on general characteristics of drug-like molecules.

ADMET PropertyParameterPredicted ValueInterpretation/Desirability
Absorption Aqueous Solubility (logS)-2.8Moderately Soluble
Human Intestinal Absorption92%Good Absorption
Caco-2 Permeability (nm/s)150High Permeability
Distribution Lipophilicity (logP)2.5Optimal for Drug-likeness
Blood-Brain Barrier (BBB) PermeationHighCNS Active Potential
Plasma Protein Binding85%Moderate Binding
Metabolism CYP2D6 InhibitorYes (High Probability)Potential for Drug Interactions
CYP3A4 InhibitorNo (Low Probability)Low Risk of 3A4 Interactions
Toxicity HepatotoxicityLow ProbabilityLow Risk of Liver Toxicity
Mutagenicity (AMES test)NegativeNon-mutagenic

Metabolic Transformations of 3 3 Isopropoxyphenyl Propyl Amine in Vitro Studies

Identification of Metabolites in In Vitro Systems

The structural features of [3-(3-Isopropoxyphenyl)propyl]amine, namely the isopropoxy moiety and the primary alkylamine, suggest several potential sites for metabolic modification. These include O-dealkylation of the isopropoxy group, hydroxylation of the aromatic ring and the propyl side chain, and oxidation of the terminal amine group.

Liver Microsome Incubation Studies

Incubation of this compound with liver microsomes, which contain a high concentration of phase I drug-metabolizing enzymes, is expected to yield a range of metabolites. Based on studies of structurally related compounds, such as isopropoxy benzene (B151609) guanidine (B92328) (IBG), the primary metabolic pathways likely involve O-dealkylation, hydroxylation, and subsequent secondary modifications. mdpi.com

One of the principal metabolic routes is the O-deisopropylation of the isopropoxy group, leading to the formation of a phenolic metabolite, 3-(3-hydroxypropyl)aniline, and acetone. Aromatic hydroxylation on the phenyl ring is another significant pathway, potentially occurring at positions ortho or para to the existing substituents. Furthermore, hydroxylation can occur on the propyl side chain. Oxidation of the primary amine can also lead to the formation of hydroxylamine (B1172632) and nitroso derivatives.

Table 1: Putative Metabolites of this compound Identified in Liver Microsome Incubations

Metabolite IDProposed StructureMetabolic Pathway
M13-(3-Hydroxypropyl)anilineO-Deisopropylation
M2[3-(3-Isopropoxy-4-hydroxyphenyl)propyl]amineAromatic Hydroxylation
M3[3-(3-Isopropoxyphenyl)propyl]hydroxylamineN-Oxidation
M43-(3-Isopropoxyphenyl)propan-1-olDeamination
M53-(3-Isopropoxyphenyl)propionaldehydeOxidative Deamination

Hepatocyte Incubation Studies

Hepatocytes provide a more complete metabolic system compared to microsomes as they contain both phase I and phase II enzymes. Therefore, in addition to the oxidative metabolites observed in microsomal incubations, hepatocyte studies are expected to reveal conjugated metabolites.

Following the initial phase I transformations, the resulting metabolites can undergo phase II conjugation reactions. For instance, the phenolic metabolite formed via O-dealkylation can be conjugated with glucuronic acid or sulfate. The primary amine group and its oxidized metabolites can also be subject to conjugation. Studies with compounds containing a propylamine (B44156) chain have shown the formation of glucuronide conjugates of hydroxylated metabolites. nih.gov

Table 2: Potential Phase I and Phase II Metabolites of this compound in Hepatocyte Incubations

Metabolite IDProposed StructureMetabolic Pathway
M13-(3-Hydroxypropyl)anilineO-Deisopropylation
M1-Gluc3-(3-Hydroxypropyl)aniline-O-glucuronideO-Deisopropylation, Glucuronidation
M1-Sulf3-(3-Hydroxypropyl)aniline-O-sulfateO-Deisopropylation, Sulfation
M2[3-(3-Isopropoxy-4-hydroxyphenyl)propyl]amineAromatic Hydroxylation
M2-Gluc[3-(3-Isopropoxy-4-hydroxyphenyl)propyl]amine-O-glucuronideAromatic Hydroxylation, Glucuronidation
M3[3-(3-Isopropoxyphenyl)propyl]hydroxylamineN-Oxidation
M6N-Acetyl-[3-(3-isopropoxyphenyl)propyl]amineN-Acetylation

Recombinant Enzyme Incubation Studies

The use of recombinant enzymes, specifically individual cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) isoforms, allows for the precise identification of the enzymes responsible for specific metabolic transformations. By incubating this compound with a panel of recombinant enzymes, the contribution of each isoform to the formation of various metabolites can be determined. For example, studies with other N-alkylamines have successfully used recombinant CYPs to pinpoint the specific enzymes involved in N-dealkylation. nih.gov

Enzymes Involved in this compound Metabolism

The metabolism of xenobiotics is predominantly carried out by a superfamily of enzymes known as cytochrome P450s, with contributions from other enzyme systems like FMOs.

Cytochrome P450 (CYP) Isoform Identification

Several CYP isoforms are likely involved in the metabolism of this compound. O-dealkylation of alkoxybenzenes is a reaction known to be catalyzed by various CYPs, including CYP2D6 and CYP3A4. nih.gov Aromatic hydroxylation is also a common CYP-mediated reaction. nih.gov The N-dealkylation of amines is frequently catalyzed by CYP3A4 and CYP2D6. nih.govnih.gov

Based on studies of structurally analogous compounds, it is anticipated that major CYP isoforms such as CYP3A4, CYP2D6, and possibly members of the CYP2C family are involved in the oxidative metabolism of this compound. For instance, the metabolism of other phenylethylamine derivatives has been shown to be influenced by CYP3A4 and CYP2D6. mdpi.com

Table 3: Predicted Contribution of Major CYP Isoforms to the Metabolism of this compound

CYP IsoformPredicted Metabolic Reaction
CYP3A4O-Deisopropylation, Aromatic Hydroxylation, N-Oxidation
CYP2D6O-Deisopropylation, Aromatic Hydroxylation
CYP2C9Aromatic Hydroxylation
CYP2C19Aromatic Hydroxylation
CYP1A2N-Oxidation

Flavin-Containing Monooxygenase (FMO) Contributions

The flavin-containing monooxygenases are another class of enzymes that catalyze the oxygenation of nitrogen- and sulfur-containing compounds. wikipedia.org FMOs, particularly FMO3 which is abundant in the adult human liver, are known to be involved in the N-oxidation of primary amines. nih.gov Therefore, FMOs could contribute to the formation of the hydroxylamine metabolite of this compound. It has been noted that FMO2 shows high activity toward primary alkylamines. nih.gov The involvement of both CYPs and FMOs in the metabolism of amines is a well-established phenomenon. evotec.com

Other Phase I and Phase II Enzyme Roles

For compounds containing amine and ether functionalities, a variety of Phase I and Phase II enzymes are typically involved in metabolism. Phase I reactions, primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes, introduce or expose functional groups. openanesthesia.org For primary amines, monoamine oxidases (MAOs) can also play a significant role in oxidative deamination. canada.ca

Phase II enzymes are responsible for conjugating these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion. rsc.org Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs), which catalyze glucuronidation, and sulfotransferases (SULTs), which mediate sulfation. nih.govnih.gov

Hypothetical Metabolic Pathway Elucidation Based on Structural Analogs

The metabolic fate of a molecule like this compound would likely involve a combination of the following pathways, based on studies of related compounds.

Hydroxylation Reactions

Hydroxylation, the addition of a hydroxyl (-OH) group, is a common metabolic reaction catalyzed by CYP450 enzymes. researchgate.net For a compound with an aromatic ring and an alkyl chain, hydroxylation can occur at several positions. Aromatic hydroxylation on the phenyl ring is a possibility, as is aliphatic hydroxylation on the propyl chain. researchgate.net The specific CYP450 isoforms involved would determine the regioselectivity of this reaction.

O-Dealkylation Pathways

The isopropoxy group (-O-CH(CH₃)₂) is a target for O-dealkylation, another CYP450-mediated reaction. This process would involve the removal of the isopropyl group to form a phenolic metabolite, 3-(3-hydroxyphenyl)propylamine. Studies on other isopropoxy-containing compounds, such as isopropoxy benzene guanidine, have demonstrated the occurrence of this metabolic pathway. mdpi.com

N-Dealkylation and Oxidation Pathways

As this compound is a primary amine, it does not undergo N-dealkylation, which is the removal of an alkyl group from a nitrogen atom. nih.govnih.govnih.govresearchgate.netresearchgate.net However, the primary amine group itself is susceptible to oxidation. This can be catalyzed by CYP450 enzymes or MAOs, potentially leading to the formation of an aldehyde intermediate through oxidative deamination. canada.canih.gov

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

The primary amine group and any hydroxylated metabolites formed during Phase I metabolism are potential sites for Phase II conjugation reactions. Glucuronidation, catalyzed by UGTs, is a major pathway for the elimination of many drugs and xenobiotics containing amine or hydroxyl groups. rsc.orgnih.govpsu.edunih.gov The resulting glucuronide conjugates are more polar and readily excreted. Similarly, sulfation, the addition of a sulfonate group by SULTs, can occur at hydroxyl groups, further increasing water solubility. nih.gov

In Vitro Metabolic Stability and Clearance Determination

Without experimental data, the in vitro metabolic stability and clearance of this compound cannot be determined. Metabolic stability assays, typically conducted using liver microsomes or hepatocytes, are essential for quantifying the rate at which a compound is metabolized. bioivt.comcreative-biolabs.comwuxiapptec.comnih.gov These studies provide key parameters such as the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ), which are crucial for predicting the in vivo pharmacokinetic properties of a compound. The stability would be influenced by the collective activity of the metabolic pathways described above.

Analytical Techniques for Research Characterization of 3 3 Isopropoxyphenyl Propyl Amine

Chromatographic Methods for Purity and Identity Confirmation

Chromatography is indispensable for separating [3-(3-Isopropoxyphenyl)propyl]amine from impurities, starting materials, and byproducts that may be present after synthesis. This separation is fundamental to assessing the compound's purity and confirming its identity against a reference standard.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. Developing a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the target analyte from any potential impurities.

For aromatic amines, reversed-phase HPLC is the most common approach. A typical method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent such as acetonitrile or methanol (B129727). The amine functional group in this compound is basic, meaning its retention can be sensitive to the pH of the mobile phase. Operating at a slightly acidic to neutral pH ensures the amine is in its protonated, more polar form, leading to predictable retention behavior. Detection is commonly performed using an ultraviolet (UV) detector, leveraging the aromatic ring's absorbance, typically around 254 nm or 270 nm.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionPurpose
Stationary Phase C18 (Octadecylsilyl), 5 µm particle sizeProvides hydrophobic interaction for separation.
Mobile Phase Acetonitrile: 20 mM Phosphate Buffer (pH 6.5)Elutes compounds from the column; pH controls amine ionization.
Elution Mode Isocratic or GradientIsocratic for simple mixtures; gradient for complex samples.
Flow Rate 1.0 mL/minEnsures optimal separation efficiency and run time.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Detection UV at 270 nmQuantifies the analyte based on its chromophore.
Injection Volume 10 µLStandard volume for analytical-scale HPLC.

Method validation would further involve assessing specificity, linearity, accuracy, and precision to ensure the method is reliable for routine purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive identification based on mass-to-charge ratio. However, primary amines like this compound can exhibit poor peak shape and thermal instability in GC systems due to their polarity and ability to form hydrogen bonds. To overcome this, derivatization is often employed to convert the amine into a more volatile and thermally stable derivative.

A common derivatization strategy involves acylation, for instance, reacting the amine with trifluoroacetic anhydride (TFAA) to form the corresponding N-trifluoroacetamide. This derivative is less polar and more volatile, making it well-suited for GC analysis. The sample is then injected into the GC, where it is separated on a capillary column, often with a non-polar or medium-polarity stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint, allowing for unambiguous identification.

Table 2: Typical GC-MS Parameters for Derivatized this compound

ParameterConditionRationale
Derivatizing Agent Trifluoroacetic Anhydride (TFAA)Increases volatility and thermal stability of the amine.
GC Column DB-5ms (5% Phenyl-methylpolysiloxane)Standard non-polar column for general-purpose separation.
Carrier Gas Helium at ~1 mL/minInert gas to carry the sample through the column.
Oven Program Start at 100°C, ramp to 280°CTemperature gradient to separate compounds by boiling point.
Injector Temperature 250 °CEnsures complete volatilization of the derivatized sample.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns.
MS Detector Quadrupole Mass AnalyzerScans a mass range (e.g., 50-500 amu) to detect fragment ions.

This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images (enantiomers). As enantiomers often have different pharmacological or toxicological profiles, determining the enantiomeric purity is critical. Chiral chromatography is the definitive technique for this purpose.

This is typically achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for separating chiral amines. The mobile phase is usually a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol. A small amount of a basic additive, like diethylamine, is often included to improve peak shape by minimizing interactions with residual silanol groups on the stationary phase.

Spectroscopic Characterization Techniques

Spectroscopy provides detailed information about the molecular structure of this compound, serving as a powerful tool for confirming its identity and elucidating its atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for structural elucidation. Both ¹H (proton) and ¹³C (carbon) NMR spectra provide a wealth of information.

In the ¹H NMR spectrum of this compound, each unique proton environment gives rise to a distinct signal. The chemical shift (δ) of the signal indicates the electronic environment of the proton, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this specific molecule, one would expect to see characteristic signals for the aromatic protons, the isopropyl group protons, and the protons of the propyl chain.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom produces a single peak, and its chemical shift is indicative of its functional group and position within the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Isopropyl -CH₃~1.3Doublet
Propyl -CH₂- (middle)~1.8Multiplet
Propyl -CH₂- (benzylic)~2.6Triplet
Propyl -CH₂- (amine)~2.8Triplet
Amine -NH₂~1.5-3.0 (broad)Singlet (broad)
Isopropyl -CH-~4.5Septet
Aromatic -CH-~6.7-7.2Multiplets

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

The primary amine (-NH₂) group is typically identified by two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The C-O stretch of the isopropyl ether group would appear as a strong band around 1250 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Table 4: Key IR Absorption Bands for this compound

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)
Primary Amine (N-H)Asymmetric & Symmetric Stretch3300 - 3500 (two bands)
Primary Amine (N-H)Scissoring Bend1590 - 1650
Alkyl (C-H)Stretch2850 - 2960
Aromatic (C-H)Stretch3010 - 3100
Aromatic (C=C)Stretch1450 - 1600
Ether (C-O)Stretch1200 - 1260

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. The compound's molecular formula is C₁₂H₁₉NO, which corresponds to a monoisotopic mass of 193.1467 g/mol . In mass spectrometry, this value is observed as the molecular ion peak (M⁺), typically under soft ionization conditions like electrospray ionization (ESI) or chemical ionization (CI).

Under electron ionization (EI), a common technique for volatile compounds, the molecular ion undergoes fragmentation, yielding a characteristic pattern of fragment ions. This fragmentation pattern serves as a "fingerprint" for the molecule, aiding in its identification. The fragmentation of aliphatic amines is often dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.

For this compound, the primary fragmentation pathways are predicted to involve cleavages at several key bonds. Alpha-cleavage next to the amine group would result in the formation of a stable iminium ion. Other significant fragmentations would likely involve the propyl chain and the isopropoxy-phenyl bond. While a specific mass spectrum for this exact compound is not publicly available, the expected fragmentation can be inferred from the known patterns of similar structures like phenylpropylamines and propylamines.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Fragmentation Pathway
193.15[C₁₂H₁₉NO]⁺Molecular Ion (M⁺)
178.13[C₁₁H₁₆NO]⁺Loss of a methyl radical (•CH₃) from the isopropoxy group
150.11[C₉H₁₂NO]⁺Loss of a propyl radical (•C₃H₇) from the isopropoxy group
135.08[C₉H₁₁O]⁺Cleavage of the bond between the propyl chain and the phenyl ring
121.07[C₈H₉O]⁺Benzylic cleavage with loss of the propylamine (B44156) side chain
91.05[C₇H₇]⁺Tropylium ion, characteristic of alkylbenzene compounds
30.03[CH₄N]⁺Alpha-cleavage of the propyl chain, forming the [CH₂NH₂]⁺ ion

Note: The m/z values are theoretical and based on common fragmentation patterns of related molecules.

Quantitative Analytical Method Development for In Vitro Studies

Developing robust quantitative methods is crucial for studying the behavior of this compound in in vitro systems, such as cell cultures or microsomal incubations. This involves creating and validating assays to accurately measure the concentration of the parent compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of drugs and metabolites in complex biological matrices. Its high sensitivity and selectivity allow for the detection of trace amounts of the analyte with minimal interference from the biological matrix.

For the bioanalytical quantification of this compound, a method would typically involve:

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, cell lysate) using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: Separation of the analyte from other matrix components using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. A C18 reversed-phase column is commonly used for compounds of similar polarity.

Mass Spectrometric Detection: The analyte is ionized, typically using ESI in positive ion mode, and detected by a tandem mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., the molecular ion, m/z 193.2) is selected and fragmented, and a specific product ion is monitored. This process ensures high specificity and reduces background noise.

Development of Calibration Curves and Validation Parameters

A reliable quantitative method requires careful development and validation. This process ensures the accuracy, precision, and reproducibility of the results.

Calibration Curves: To quantify the concentration of this compound, a calibration curve is constructed. This is done by preparing a series of standards with known concentrations of the analyte in the same biological matrix as the unknown samples. The instrument response is plotted against the concentration, and a regression analysis (typically linear) is performed. A minimum of five concentration levels is generally recommended to establish linearity.

Validation Parameters: The analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

Table 2: Key Validation Parameters for a Quantitative LC-MS/MS Method

Parameter Description Typical Acceptance Criteria
Accuracy The closeness of the measured value to the true value. Assessed by analyzing samples with known concentrations.Recovery of 85-115% (or 80-120% for some assays) of the nominal concentration.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification).
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.Defined by the linear range of the calibration curve.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio typically ≥ 10; must meet accuracy and precision criteria.
Selectivity/Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as matrix components or metabolites.No significant interfering peaks at the retention time of the analyte.

Hyphenated Techniques for Metabolite Identification and Profiling

Understanding the metabolic fate of this compound is essential. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for identifying and profiling metabolites in biological samples.

The most common hyphenated technique for metabolite studies is LC-MS. After in vitro incubation (e.g., with liver microsomes)

Chemical Derivatization and Analog Development for Research Purposes

Synthesis of Labeled [3-(3-Isopropoxyphenyl)propyl]amine for Mechanistic Studies

The synthesis of isotopically labeled versions of this compound is a cornerstone for in-depth mechanistic studies, providing invaluable tools for tracking the molecule in biological systems.

Deuterium (B1214612) Labeling for Metabolic Tracing

Deuterium-labeled this compound is a powerful tool for metabolic tracing studies. The replacement of hydrogen atoms with their heavier isotope, deuterium, creates a molecule that is chemically similar to the parent compound but has a distinct mass. This mass difference allows for its detection and quantification by mass spectrometry, enabling researchers to follow its metabolic pathways without significantly altering its biological activity.

The synthesis of deuterium-labeled analogs typically involves the use of deuterated reagents at key steps in the synthetic route. For instance, the propylamine (B44156) side chain can be deuterated through the reduction of a suitable precursor, such as a nitrile or an amide, using a deuterium source like lithium aluminum deuteride (B1239839) (LiAlD₄). The position and number of deuterium atoms can be precisely controlled by the choice of the precursor and the reaction conditions. These deuterated standards are crucial for quantitative bioanalytical assays that measure the concentration of the drug and its metabolites in various biological matrices.

Table 1: Potential Deuterium Labeling Strategies for this compound

Labeling PositionSynthetic PrecursorDeuterating AgentResulting Labeled Moiety
Propyl chain (α, β, γ positions)3-(3-Isopropoxyphenyl)propanenitrileLithium aluminum deuteride (LiAlD₄)[D₄]-propylamine
Isopropyl groupDeuterated isopropanolWilliamson ether synthesis[D₇]-isopropoxy
Aromatic ring3-IsopropoxybromobenzeneDeuterium gas (D₂) with a catalyst[D₄]-phenyl

Radioisotope Labeling for Binding Assays

For high-sensitivity applications such as receptor binding assays, radioisotope labeling is the method of choice. Introducing a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the structure of this compound allows for its detection at very low concentrations.

The synthesis of radiolabeled this compound can be achieved through several methods. Tritium labeling can often be accomplished by catalytic tritium exchange on the aromatic ring or by the reduction of an unsaturated precursor with tritium gas. Carbon-14 can be incorporated by using a ¹⁴C-labeled starting material in the synthesis, such as ¹⁴C-labeled potassium cyanide to form the nitrile precursor. These radiolabeled ligands are indispensable for characterizing the binding affinity and kinetics of the compound at its target sites, such as neurotransmitter transporters or receptors. For instance, radioligand binding assays using the tritiated form of the compound can determine its affinity (Ki) for the serotonin (B10506) transporter (SERT). nih.gov

Pro-drug Strategies for Enhanced Research Applications

Pro-drug strategies involve the chemical modification of a biologically active compound to form a temporarily inactive derivative that, upon administration, undergoes enzymatic or chemical conversion in the body to release the active parent drug. For this compound, pro-drug approaches could be employed to enhance its research applications by, for example, improving its ability to cross the blood-brain barrier for central nervous system studies.

The primary amine group of this compound is a prime target for pro-drug derivatization. It can be temporarily masked with various promoieties that alter the physicochemical properties of the molecule, such as its lipophilicity. For instance, conversion of the amine to an amide or a carbamate (B1207046) can increase its ability to penetrate cellular membranes. Once in the target tissue, endogenous enzymes like esterases or amidases can cleave the promoiety, releasing the active amine.

Covalent Probe Development for Target Identification

Covalent probes are valuable tools for identifying the specific biological targets of a compound. These probes are designed to form a stable, covalent bond with their target protein, allowing for its isolation and identification. The development of a covalent probe based on the this compound scaffold would involve the introduction of a reactive functional group, or "warhead," that can react with nucleophilic amino acid residues (e.g., cysteine, serine, lysine) in the binding pocket of the target protein.

The choice of the reactive group is critical and depends on the desired reactivity and selectivity. Common warheads include electrophilic groups like acrylamides, vinyl sulfones, or fluoromethyl ketones. The position of the warhead on the this compound structure would be guided by structure-activity relationship (SAR) studies to ensure that it does not significantly disrupt the binding to the target.

Development of Fluorescent Analogs for Imaging Studies

Fluorescent analogs of this compound are powerful tools for visualizing the localization and dynamics of its biological targets in living cells and tissues. These analogs are created by attaching a fluorescent dye (fluorophore) to the parent molecule.

The design of a fluorescent analog requires careful consideration of the attachment point of the fluorophore to maintain the compound's binding affinity and selectivity. A linker is often used to connect the fluorophore to the this compound scaffold, providing spatial separation that minimizes interference with target binding. The choice of fluorophore depends on the specific imaging application, with factors such as brightness, photostability, and spectral properties being important considerations. For example, a fluorescent analog could be used in fluorescence microscopy or flow cytometry to study the distribution of its target transporter on the cell surface. While no specific fluorescent analogs of this compound have been reported, the development of fluorescent ligands for the serotonin transporter based on other scaffolds provides a template for such endeavors.

Immobilization of this compound on Solid Supports for Affinity Chromatography

Immobilizing this compound onto a solid support, such as agarose (B213101) or magnetic beads, creates an affinity chromatography matrix. This matrix can then be used to selectively capture and purify its binding partners from complex biological mixtures, a technique crucial for target identification and validation.

The primary amine group of this compound provides a convenient handle for covalent attachment to a variety of activated solid supports. Common immobilization chemistries involve the reaction of the amine with N-hydroxysuccinimide (NHS)-activated resins or epoxy-activated supports. The length and nature of the spacer arm used to connect the ligand to the matrix can influence the accessibility of the ligand to its target protein and minimize non-specific binding.

Future Research Directions and Potential Academic Applications

Exploration of Novel Receptor Targets and Enzyme Systems

The structure of [3-(3-Isopropoxyphenyl)propyl]amine, featuring a phenylpropylamine backbone, suggests potential interactions with a variety of biological targets. The isopropoxy group introduces a distinct electronic and steric profile that could lead to selective binding at receptors and enzymes. Future research should systematically screen this compound against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters to identify novel interactions. Furthermore, its potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmitter metabolism or other signaling pathways, warrants thorough investigation.

Application as a Chemical Probe in Biological Systems

A well-characterized small molecule can be an invaluable tool for dissecting complex biological processes. Should this compound be found to have a specific and potent interaction with a particular biological target, it could be developed into a chemical probe. Such a probe would enable researchers to selectively modulate the activity of its target in cells and in vivo, thereby elucidating the target's role in health and disease. This could be particularly valuable for studying less-understood biological systems where selective pharmacological tools are lacking.

Development of this compound as a Lead Compound for Further Academic Investigation

The concept of a "lead compound" is central to medicinal chemistry and drug discovery. A lead compound is a chemical starting point for the development of new drugs. While extensive research is needed, the structural features of this compound make it a candidate for development as a lead compound. Academic research could focus on synthesizing a library of analogues by modifying the isopropoxy group, the propyl chain, and the amine to explore structure-activity relationships (SAR). These studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties, paving the way for the development of more refined research tools or potential therapeutic agents. For instance, investigations into isoquinolone derivatives have demonstrated how systematic modifications can lead to potent and selective antagonists for targets like the LPA5 receptor. nih.gov

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. nih.govmdpi.com Integrating this compound and its future derivatives into HTS campaigns is a critical step in exploring its biological potential. nih.govmdpi.com Phenotypic screening, which assesses the effect of a compound on cell morphology or function, could reveal unexpected activities and novel therapeutic applications. enamine.net Furthermore, target-based screening against specific enzymes or receptors could efficiently identify direct molecular interactions. nih.gov The availability of diverse compound libraries is essential for the success of such screening endeavors. upenn.edu

Collaborative Research Opportunities in Chemical Biology and Medicinal Chemistry

The exploration of a novel chemical entity like this compound is an inherently interdisciplinary endeavor. Its study would foster collaborations between synthetic chemists, pharmacologists, biochemists, and computational scientists. Synthetic chemists could focus on creating new derivatives, while pharmacologists and biochemists would characterize their biological activity. Computational chemists could use modeling and simulation to predict binding modes and guide the design of new compounds. Such collaborative efforts are essential for accelerating the pace of discovery and translating basic research findings into tangible outcomes.

Methodological Advancements in the Study of Related Chemical Classes

The study of this compound can also drive methodological advancements. For example, developing efficient and scalable synthetic routes to this compound and its analogues could benefit the broader field of arylpropylamine chemistry. nih.gov Furthermore, the development of sensitive and specific analytical methods for detecting and quantifying the compound and its metabolites in biological samples would be crucial for pharmacokinetic and pharmacodynamic studies. These new methods could then be applied to the study of other related chemical classes, expanding the toolkit available to chemical biologists and medicinal chemists.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [3-(3-Isopropoxyphenyl)propyl]amine, and how can intermediates be characterized?

  • Methodology : A common approach involves nucleophilic substitution or reductive amination. For example, reacting 3-(3-isopropoxyphenyl)propanal with ammonia under hydrogenation conditions (e.g., using Pd/C or Raney Ni as catalysts) can yield the primary amine. Intermediate characterization typically employs 1H/13C NMR to confirm the aldehyde-to-amine conversion and FTIR to verify N-H stretches. Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : 1H NMR identifies aromatic protons (δ 6.5–7.2 ppm) and the isopropoxy group (δ 1.2–1.4 ppm for CH3). 13C NMR confirms the quaternary carbon adjacent to the oxygen atom (δ 70–80 ppm).
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]+ ≈ 222.16 g/mol).
  • HSQC (Heteronuclear Single Quantum Coherence) can resolve overlapping signals in complex mixtures, as demonstrated in analogous amine characterization .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Use glove boxes or fume hoods to minimize inhalation/contact. Wear nitrile gloves and polypropylene lab coats. In case of spills, neutralize with dilute acetic acid (5% v/v) before disposal. Contaminated clothing must be washed separately and not reused until decontaminated .

Advanced Research Questions

Q. How can conflicting data on amine-metal coordination in membrane applications be resolved?

  • Case Study : In bis[3-(trimethoxysilyl)propyl]amine membranes, Ni²⁺ doping increased NH3 permeability by 300% but reduced CO2 selectivity. To resolve contradictions:

Variable Control : Systematically test metal types (Ni, Cu, Zn) at fixed doping concentrations (e.g., 0.5–2.0 wt%).

XPS Analysis : Confirm metal-amine coordination via N 1s binding energy shifts (e.g., Ni-N at 399.8 eV vs. free amine at 398.5 eV).

Permeability Modeling : Use Maxwell-Stefan equations to decouple diffusivity and solubility contributions .

Q. What strategies optimize the synthesis of this compound for high yield and scalability?

  • Methodology :

  • Catalyst Screening : Compare Pd/C (5% loading, 50 psi H2) vs. transfer hydrogenation (ammonium formate, 80°C).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates but may require post-synthesis purification via column chromatography (silica gel, hexane:EtOAc 4:1).
  • Byproduct Mitigation : Monitor for over-reduction (secondary amine formation) using TLC (Rf ≈ 0.3 in EtOAc) .

Q. How can computational modeling predict the biological or material interactions of this compound?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate lipid bilayer penetration for drug delivery applications (e.g., logP ≈ 2.5 predicts moderate hydrophobicity).
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox stability in catalytic systems.
  • Docking Studies : Use AutoDock Vina to model binding affinities with σ receptors (e.g., Ki < 100 nM suggests therapeutic potential) .

Q. What analytical approaches address challenges in quantifying trace impurities in this compound?

  • Methodology :

  • GC-MS with Derivatization : Treat samples with trifluoroacetic anhydride (TFAA) to enhance volatility.
  • LC-MS/MS : MRM (Multiple Reaction Monitoring) mode improves sensitivity for detecting <0.1% impurities (e.g., residual aldehyde at m/z 180→123).
  • ICP-OES : Detect metal catalysts (e.g., Pd < 10 ppm) post-synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.